molecular formula C8H13N2Na3O6+2 B101631 trisodium;2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]acetate CAS No. 19019-43-3

trisodium;2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]acetate

Cat. No.: B101631
CAS No.: 19019-43-3
M. Wt: 302.17 g/mol
InChI Key: WLMMGNLFDSJGOG-UHFFFAOYSA-M
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Description

Properties

CAS No.

19019-43-3

Molecular Formula

C8H13N2Na3O6+2

Molecular Weight

302.17 g/mol

IUPAC Name

trisodium;2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]acetate

InChI

InChI=1S/C8H14N2O6.3Na/c11-6(12)3-9-1-2-10(4-7(13)14)5-8(15)16;;;/h9H,1-5H2,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-1

InChI Key

WLMMGNLFDSJGOG-UHFFFAOYSA-M

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])NCC(=O)O.[Na+].[Na+].[Na+]

Other CAS No.

19019-43-3

Pictograms

Corrosive; Irritant

Origin of Product

United States

Biological Activity

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt (CAS No. 19019-43-3) is a complex amino acid derivative that exhibits various biological activities. This compound is primarily recognized for its role in chelation and as a potential therapeutic agent. This article explores its biological activity through detailed research findings, case studies, and data tables.

  • Molecular Formula : C₈H₁₄N₂O₆·3Na
  • Molecular Weight : 303.18 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

Glycine derivatives, including the trisodium salt form, are known to influence several biological pathways:

  • Chelation : The compound acts as a chelating agent, binding to metal ions and facilitating their excretion from the body. This property is particularly valuable in detoxification processes.
  • Antioxidant Activity : Glycine derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : Research indicates that glycine can modulate neurotransmission and may provide neuroprotective effects in models of neurodegenerative diseases.

1. Chelation and Detoxification

Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt has been studied for its effectiveness in chelating heavy metals such as lead and cadmium. In a study involving animal models, administration of this compound significantly reduced metal accumulation in tissues and improved renal function .

2. Antioxidant Properties

The antioxidant capacity of this compound was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. Results indicated that the trisodium salt exhibited a dose-dependent increase in radical scavenging activity compared to controls .

3. Neuroprotective Effects

In vitro studies have demonstrated that glycine can protect neuronal cells from glutamate-induced toxicity. The compound's ability to modulate NMDA receptor activity suggests a potential application in treating conditions like Alzheimer's disease .

Case Study 1: Heavy Metal Chelation in Rats

A study conducted on rats exposed to lead showed that treatment with glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt resulted in a significant reduction of lead levels in blood and tissues after four weeks of treatment. The study concluded that this compound effectively mobilizes lead from the body .

Case Study 2: Neuroprotection Against Excitotoxicity

In a laboratory setting, neuronal cells treated with glycine showed reduced apoptosis when exposed to high levels of glutamate. This effect was attributed to the compound's role as an NMDA receptor antagonist, highlighting its potential for neuroprotective therapies .

Data Table: Summary of Biological Activities

Activity TypeMechanismStudy Reference
ChelationBinds heavy metals
AntioxidantScavenges free radicals
NeuroprotectionModulates NMDA receptor activity

Scientific Research Applications

Biochemical Applications

1.1 Chelation Therapy
Trisodium nitrilotriacetate is utilized in chelation therapy to remove heavy metals from biological systems. It forms stable complexes with metal ions, facilitating their excretion from the body. This property is particularly beneficial in treating heavy metal poisoning and reducing metal toxicity in patients.

1.2 Protein Purification
In biochemical laboratories, Na3NTA is employed for protein purification processes. It aids in the isolation of proteins by binding metal ions that may interfere with protein stability and activity. This application is crucial in research and industrial enzyme production.

Environmental Applications

2.1 Water Treatment
Trisodium nitrilotriacetate is used in water treatment processes to sequester metal ions, preventing them from precipitating and causing water quality issues. Its effectiveness in binding with various metals makes it a valuable agent in maintaining water clarity and safety.

2.2 Soil Remediation
In environmental remediation, Na3NTA is applied to enhance the bioavailability of heavy metals in contaminated soils. By forming complexes with these metals, it facilitates their uptake by plants or microbial communities, promoting bioremediation efforts.

Pharmaceutical Applications

3.1 Drug Formulation
Na3NTA is incorporated into pharmaceutical formulations to stabilize active ingredients by preventing metal-induced degradation. Its role as a stabilizer helps in extending the shelf life of drugs and ensuring their efficacy upon administration.

3.2 Antimicrobial Activity
Research indicates that trisodium nitrilotriacetate exhibits antimicrobial properties against various pathogens. This characteristic makes it a candidate for use in topical antiseptics and disinfectants.

Heavy Metal Chelation

A study demonstrated the effectiveness of Na3NTA in chelating lead ions from contaminated water sources, significantly reducing lead concentrations and improving water quality .

Protein Purification Techniques

In a comparative analysis of protein purification methods, Na3NTA was shown to enhance the yield of purified proteins by 30% compared to traditional methods without chelating agents .

Soil Remediation Efficacy

Field studies on soil treated with Na3NTA revealed increased bioavailability of lead and cadmium, resulting in enhanced growth rates of hyperaccumulator plants used for phytoremediation .

Regulatory Considerations

The use of trisodium nitrilotriacetate is subject to regulatory scrutiny due to its potential environmental impacts and health risks associated with its degradation products. It has been classified as "possibly carcinogenic" based on laboratory studies . Regulatory agencies recommend monitoring its usage levels to mitigate adverse effects on human health and ecosystems.

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
BiochemicalChelation therapyEffective removal of heavy metals from biological systems
EnvironmentalWater treatmentImproved water quality by sequestering metal ions
EnvironmentalSoil remediationEnhanced bioavailability of heavy metals
PharmaceuticalDrug formulationStabilizes active ingredients, extending shelf life
PharmaceuticalAntimicrobial activityEffective against various pathogens

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Glycine, N-(carboxymethyl)-N-(2-((carboxymethyl)amino)ethyl)-, trisodium salt
  • CAS Number : 19019-43-3
  • Molecular Formula : C10H12N2Na3O8
  • Structure: A glycine derivative with two carboxymethyl groups attached to the nitrogen atom and an ethylamino side chain.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the amino carboxylic acid chelator family. Key analogues include:

Compound Name CAS Number Molecular Formula Key Structural Features Primary Use
Target Compound 19019-43-3 C10H12N2Na3O8 Glycine backbone, two carboxymethyl groups Oilfield chemicals, chelation
HEDTA Trisodium 139-89-9 C10H15N2Na3O7 Hydroxyethyl group enhances solubility Cosmetics, pharmaceuticals
MGDA (Trisodium Alanine Derivative) 164462-16-2 C7H9NNa3O6 Alanine backbone, three carboxymethyl groups Detergents, biodegradable chelators
EDTA (Tetrasodium Salt) 64-02-8 C10H12N2Na4O8 Ethylenediamine core, four carboxylates Water treatment, medicine

Chelation Efficiency

  • Target Compound : Binds divalent cations (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>) but with lower stability constants than EDTA, making it suitable for applications requiring moderate chelation .
  • HEDTA Trisodium : Strong affinity for Fe<sup>3+</sup> and Al<sup>3+</sup> due to the hydroxyethyl group, used in metal sequestration at neutral pH .
  • MGDA : Comparable to EDTA in chelation strength but with superior biodegradability (>80% degradation in 28 days) .
  • EDTA : High stability constants for most metals (log K ~15–20) but persistent in the environment .

Biodegradability and Environmental Impact

  • HEDTA Trisodium : Partial biodegradability under aerobic conditions (~40% degradation) .
  • MGDA/GLDA/ASDA: Derived from natural amino acids (alanine, glutamic acid, aspartic acid), achieving >60% biodegradation in standard tests .
  • EDTA: Non-biodegradable; regulated in the EU for environmental toxicity .

Analytical Methods

  • HPLC Analysis : The target compound and HEDTA trisodium can be separated using reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases .

Preparation Methods

Sequential Carboxymethylation of Glycine

This two-step approach leverages chloroacetic acid to introduce carboxymethyl groups onto glycine’s amine centers under alkaline conditions:

Step 1: Formation of N-(Carboxymethyl)Glycine
Glycine reacts with chloroacetic acid in the presence of sodium hydroxide:

H2NCH2COOH+ClCH2COOHNaOHHN(CH2COOH)CH2COOH+NaCl+H2O\text{H}2\text{NCH}2\text{COOH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{HN(CH}2\text{COOH)CH}2\text{COOH} + \text{NaCl} + \text{H}2\text{O}

Conditions:

  • Molar ratio (glycine:chloroacetic acid): 1:1.1

  • Temperature: 60–70°C

  • Reaction time: 4–6 hours

  • Yield: ~75%

Step 2: Secondary Carboxymethylation
The intermediate undergoes further alkylation with chloroacetic acid on the secondary amine:

HN(CH2COOH)CH2COOH+ClCH2COOHNaOHN(CH2COOH)2CH2COOH+NaCl+H2O\text{HN(CH}2\text{COOH)CH}2\text{COOH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{N(CH}2\text{COOH)}2\text{CH}2\text{COOH} + \text{NaCl} + \text{H}_2\text{O}

Optimization:

  • Excess chloroacetic acid (1.5 eq) ensures complete substitution.

  • Sodium hydride (NaH) as a base improves nucleophilicity.

  • Yield: 62–68%.

Final Neutralization :
The tricarboxylic acid product is treated with sodium hydroxide (3 eq) to form the trisodium salt.

Ethylenediamine-Mediated Coupling

For the ethylamino-carboxymethyl side chain, ethylenediamine serves as a linker:

Step 1: Synthesis of N-(2-Aminoethyl)Glycine
Glycine reacts with ethylenediamine under reductive amination:

H2NCH2COOH+H2NCH2CH2NH2NaBH4H2NCH2CH2N(H)CH2COOH\text{H}2\text{NCH}2\text{COOH} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}4} \text{H}2\text{NCH}2\text{CH}2\text{N(H)CH}_2\text{COOH}

Conditions:

  • Solvent: Methanol/water (4:1)

  • Temperature: 25°C

  • Yield: ~58%.

Step 2: Dual Carboxymethylation
The secondary amine undergoes carboxymethylation as in Section 2.1, followed by sodium salt formation.

Critical Process Parameters

Purification Challenges

  • Ion-Exchange Chromatography : Required to separate the trisodium salt from unreacted starting materials and mono-/di-carboxylated byproducts.

  • Crystallization : Ethanol/water mixtures (3:1) induce crystallization, yielding 85–90% purity, which is upgraded to >98% via recrystallization.

Analytical Characterization

Spectroscopic Confirmation :

  • ¹H NMR (D₂O, δ ppm): 3.45 (s, 4H, –N(CH₂COO⁻)₂), 2.95 (t, 2H, –CH₂NH–), 2.65 (t, 2H, –NHCH₂COO⁻).

  • LC-MS : m/z 244 [M+H]⁺ (agrees with theoretical MW of acid form: 243.14).

Purity Assessment :

  • HPLC : C18 column, mobile phase = 0.1% TFA/acetonitrile, retention time = 6.2 min.

Industrial-Scale Considerations

  • Cost Optimization : Bulk purchases of chloroacetic acid (>99% purity) reduce raw material costs by 18–22%.

  • Waste Management : NaCl byproducts are recovered via evaporation, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for HEDTA trisodium, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves the condensation of glycine derivatives with ethylenediamine intermediates followed by carboxymethylation. A common route includes reacting ethylenediamine with sodium chloroacetate under alkaline conditions (pH 10–12) to introduce carboxymethyl groups, followed by hydroxyethyl substitution. Temperature control (60–80°C) and stoichiometric ratios (e.g., 1:3 for glycine:chloroacetate) are critical to minimize byproducts like EDTA or nitrilotriacetic acid (NTA). Post-synthesis purification via ion-exchange chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing HEDTA trisodium’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify the presence of carboxymethyl (-CH2_2COO^-) and hydroxyethyl (-CH2_2CH2_2OH) groups. Peaks at δ 3.5–4.0 ppm (methylene protons) and δ 170–175 ppm (carboxyl carbons) are diagnostic .
  • FT-IR Spectroscopy : Absorbance bands at 1600–1650 cm1^{-1} (C=O stretching) and 3400–3500 cm1^{-1} (O-H/N-H stretching) confirm functional groups .
  • Titrimetry : Potentiometric titration with standardized Cu2+^{2+} or Fe3+^{3+} solutions quantifies chelation capacity, with endpoints detected via pH or redox indicators .

Q. What are the primary applications of HEDTA trisodium in academic research, and how do they compare to EDTA?

  • Methodological Answer : HEDTA trisodium is widely used as a metal chelator in:

  • Environmental Chemistry : Stabilizes heavy metals (e.g., Fe, Cu) in soil remediation studies due to its higher solubility at neutral pH compared to EDTA .
  • Biochemistry : Buffers trace metal ions in enzyme activity assays without inhibiting metalloenzymes, owing to its selective binding for transition metals .
  • Materials Science : Enhances electroless copper plating deposition rates when combined with thiourea derivatives (e.g., 0.1 M HEDTA trisodium increases rates by 30% at pH 9–10) .

Advanced Research Questions

Q. How does HEDTA trisodium’s chelation efficiency vary with pH and competing ligands in multicomponent systems?

  • Methodological Answer : Chelation efficiency is pH-dependent due to protonation of carboxylate and amine groups. For example:

  • pH 3–6 : Dominant species is H3_3L^- (partial protonation), favoring binding to Fe3+^{3+} (log K = 19.2) over Ca2+^{2+} (log K = 8.1) .
  • pH 8–10 : Fully deprotonated L3^{3-} form binds divalent metals (e.g., Cu2+^{2+}, log K = 18.5) but competes with carbonate or phosphate ions in aqueous systems. Competitive ligand titrations using ICP-MS or UV-Vis spectroscopy are recommended to quantify stability constants under simulated environmental conditions .

Q. What experimental strategies resolve contradictory data on HEDTA trisodium’s biodegradability in environmental matrices?

  • Methodological Answer : Discrepancies arise from varying test systems (e.g., OECD 301B vs. 310). To address this:

  • Controlled Aerobic/Anaerobic Conditions : Use respirometry (O2_2 consumption/CO2_2 production) in sludge inocula to assess mineralization rates. HEDTA trisodium shows 60–70% degradation in 28 days under aerobic conditions but <20% anaerobically .
  • Isotopic Tracing : 14C^{14}C-labeled HEDTA tracks metabolite formation (e.g., glycine fragments) via HPLC-radiodetection .

Q. How can HEDTA trisodium’s interaction with nanomaterials be optimized for targeted metal recovery in wastewater treatment?

  • Methodological Answer :

  • Surface Functionalization : Immobilize HEDTA trisodium on magnetic Fe3_3O4_4 nanoparticles via carbodiimide coupling. Optimize ligand density (e.g., 0.5 mmol/g nanoparticle) to maximize Cu2+^{2+} adsorption capacity (up to 150 mg/g) .
  • Regeneration Studies : Elute bound metals using 0.1 M HNO3_3 and assess reusability over 5 cycles via ICP-OES. Efficiency drops <10% after third cycle due to ligand leaching .

Data Contradiction Analysis

Q. Why do studies report conflicting metal selectivity trends for HEDTA trisodium in saline environments?

  • Methodological Answer : High ionic strength (e.g., seawater) screens electrostatic interactions, altering selectivity. For example:

  • Low Salinity : HEDTA preferentially binds Fe3+^{3+} (log K = 19.2).
  • High Salinity (0.5 M NaCl) : Competitiveness decreases for Fe3+^{3+} due to Na+^+ interference, while Cu2+^{2+} binding remains stable (log K = 18.5). Use ion-selective electrodes or DFT modeling to quantify activity coefficients and adjust stability constants .

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